4-((1-Methylazetidin-3-yl)oxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methylazetidin-3-yl)oxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 1-methylazetidin-3-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylazetidin-3-yl)oxy)piperidine typically involves the reaction of piperidine with 1-methylazetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 1-methylazetidin-3-ol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methylazetidin-3-yl)oxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((1-Methylazetidin-3-yl)oxy)piperidine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of protein kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, it can interact with neurotransmitter receptors in the brain, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylazetidin-3-yl)piperidine: Shares a similar core structure but lacks the oxygen linkage.
4-(Benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine: Contains a different substituent on the piperidine ring.
1-(1-Methyl-4-piperidinyl)piperazine: Another piperidine derivative with a different substitution pattern.
Uniqueness
4-((1-Methylazetidin-3-yl)oxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(1-methylazetidin-3-yl)oxypiperidine |
InChI |
InChI=1S/C9H18N2O/c1-11-6-9(7-11)12-8-2-4-10-5-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
UKYWQMJVBZMTGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.